molecular formula C11H8BrNOS B337461 N-(2-bromophenyl)thiophene-2-carboxamide

N-(2-bromophenyl)thiophene-2-carboxamide

カタログ番号: B337461
分子量: 282.16 g/mol
InChIキー: WZGIIEPVIPGJHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-bromophenyl)thiophene-2-carboxamide is a chemical compound of high interest in medicinal chemistry research. It features a thiophene carboxamide core, a scaffold recognized for its versatile pharmacological properties and significant potential in drug discovery . Thiophene carboxamide derivatives are actively investigated as novel anticancer agents. Compounds with this scaffold have demonstrated potent cytotoxic effects against a range of cancer cell lines, including melanoma (A375), breast carcinoma (MCF-7), and colorectal cancer (HT-29) . The proposed mechanisms of action for similar bioactive compounds include the induction of apoptosis through caspase 3/7 activation and disruption of mitochondrial membrane potential . Furthermore, thiophene-based molecules are studied as biomimetics of established therapeutics like Combretastatin A-4, showing potential to inhibit tubulin polymerization and disrupt cancer cell proliferation . Beyond oncology, the thiophene carboxamide structure is a valuable precursor in synthesizing Schiff base derivatives for neurobiological research. Such compounds have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them subjects of interest for investigating potential therapeutic approaches for neurodegenerative conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C11H8BrNOS

分子量

282.16 g/mol

IUPAC名

N-(2-bromophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H8BrNOS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14)

InChIキー

WZGIIEPVIPGJHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)Br

正規SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)Br

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(2-bromophenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-bromophenyl)thiophene-2-carboxamide, a molecule of interest in medicinal chemistry and materials science. The primary focus of this document is the reliable and efficient two-step synthesis commencing from thiophene-2-carboxylic acid. This process involves the initial conversion of the carboxylic acid to its corresponding acyl chloride, followed by an amide coupling reaction with 2-bromoaniline. This guide will delve into the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and present key data for process optimization and characterization. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Introduction and Strategic Overview

N-aryl thiophene-2-carboxamides represent a significant class of compounds with diverse applications, including their use as building blocks for pharmaceuticals and functional organic materials.[1][2] The synthesis of the target molecule, this compound, is most effectively achieved through a two-step sequence starting from commercially available thiophene-2-carboxylic acid.[3]

The overarching synthetic strategy is predicated on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. Direct amidation of a carboxylic acid with an amine is generally inefficient due to the formation of a stable carboxylate-ammonium salt. Therefore, conversion of the carboxylic acid to a more reactive acyl chloride is a crucial first step.[4][5] This is followed by the nucleophilic acyl substitution reaction with 2-bromoaniline to furnish the desired amide product.

Significance of the Thiophene-2-carboxamide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The carboxamide linkage is a common feature in numerous biologically active molecules, contributing to their structural rigidity and ability to participate in hydrogen bonding interactions with biological targets. The strategic incorporation of a 2-bromophenyl group introduces a handle for further synthetic elaboration, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

Chosen Synthetic Pathway

The selected synthetic route, outlined below, is favored for its high efficiency, operational simplicity, and the ready availability of starting materials.

Synthesis_Overview Thiophene_Acid Thiophene-2-carboxylic acid Acyl_Chloride Thiophene-2-carbonyl chloride Thiophene_Acid->Acyl_Chloride SOCl₂ Amide_Product N-(2-bromophenyl)thiophene- 2-carboxamide Acyl_Chloride->Amide_Product Bromoaniline 2-Bromoaniline Bromoaniline->Amide_Product Base

Caption: Overall synthetic scheme for this compound.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis and troubleshooting. This section elucidates the mechanistic pathways for both the acyl chloride formation and the subsequent amidation.

Step 1: Formation of Thiophene-2-carbonyl chloride

The conversion of thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride is most commonly achieved using thionyl chloride (SOCl₂).[6][7] This reagent is advantageous due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies product purification.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion.[8][9][10] This intermediate is highly reactive, as the chlorosulfite group is an excellent leaving group. The previously liberated chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of sulfur dioxide and a proton.

Acyl_Chloride_Mechanism cluster_0 Mechanism of Acyl Chloride Formation Carboxylic_Acid Thiophene-2-carboxylic acid Intermediate Chlorosulfite Intermediate Carboxylic_Acid->Intermediate + SOCl₂ Thionyl_Chloride SOCl₂ Acyl_Chloride Thiophene-2-carbonyl chloride Intermediate->Acyl_Chloride + Cl⁻ Byproducts SO₂ + HCl

Caption: Mechanism of thiophene-2-carbonyl chloride formation.

Step 2: Amide Bond Formation

The reaction between thiophene-2-carbonyl chloride and 2-bromoaniline is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-bromoaniline attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[11]

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierPurity
Thiophene-2-carboxylic acidC₅H₄O₂S128.15Sigma-Aldrich≥98%
Thionyl chlorideSOCl₂118.97Acros Organics99%
2-BromoanilineC₆H₆BrN172.02Alfa Aesar98%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, ≥99.8%
Triethylamine (TEA)(C₂H₅)₃N101.19Sigma-Aldrich≥99.5%
Step-by-Step Synthesis
3.2.1. Synthesis of Thiophene-2-carbonyl chloride
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add thiophene-2-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirring solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[12]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude thiophene-2-carbonyl chloride is typically a yellow to brown oil or solid and is often used in the next step without further purification.[13][14]

3.2.2. Synthesis of this compound
  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromoaniline (1.0 eq) and triethylamine (1.1 - 1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the crude thiophene-2-carbonyl chloride from the previous step in a minimal amount of anhydrous DCM.

  • Add the solution of thiophene-2-carbonyl chloride dropwise to the stirring solution of 2-bromoaniline and triethylamine at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Experimental_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling A1 Dissolve Thiophene-2-carboxylic acid in DCM A2 Add Thionyl Chloride A1->A2 A3 Reflux A2->A3 A4 Remove Solvent/Excess Reagent A3->A4 B3 Add Acyl Chloride Solution A4->B3 Crude Acyl Chloride B1 Dissolve 2-Bromoaniline & TEA in DCM B2 Cool to 0 °C B1->B2 B2->B3 B4 Warm to RT & Stir B3->B4 B5 Workup & Purification B4->B5

Caption: Experimental workflow for the synthesis.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity. Typical characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the amide C=O and N-H bonds.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Safety Considerations

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • 2-Bromoaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • The reaction of thionyl chloride with carboxylic acids produces HCl and SO₂ gases , which are corrosive and toxic. The reaction apparatus should be equipped with a gas trap.

Conclusion

The synthesis of this compound from thiophene-2-carboxylic acid via a two-step process involving the formation of an acyl chloride intermediate is a reliable and efficient method. This guide has provided a detailed overview of the synthetic strategy, mechanistic rationale, a comprehensive experimental protocol, and essential safety information. By following the procedures outlined in this document, researchers can confidently synthesize this valuable chemical building block for a variety of applications in drug discovery and materials science.

References

  • Vertex AI Search. (2023).
  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chem-Matics (Chemistry+ Mathematics). (2023, January 9). Mechanism of the reaction between Carboxylic acid (RCOOH) and thionyl chloride (SOCl2).
  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog - Ch.imperial.
  • ResearchGate. (n.d.). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride....
  • Springer. (2016, April 6).
  • Master Organic Chemistry. (2018, February 28).
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • MDPI. (2025, July 16).
  • ACS Publications. (2024, March 25).
  • Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • ChemicalBook. (n.d.). 2-Thiophenecarbonyl chloride synthesis.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2023, February 20).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Guidechem. (n.d.). N-(2-bromophenyl)thiophene-3-carboxamide 136341-13-4 wiki.
  • Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
  • Google Patents. (n.d.).
  • Current Chemistry Letters. (2022, August 29).
  • mzCloud. (2016, April 12). N2 5 Phenyl 4 trifluoromethyl 1 3 thiazol 2 yl thiophene 2 carboxamide.

Sources

Technical Guide: Initial Biological Screening of N-(2-bromophenyl)thiophene-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The thiophene-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, exhibiting a broad pharmacological profile that ranges from anticancer (VEGFR-2/c-Met inhibition) to antimicrobial activity.[1] The specific incorporation of an


-(2-bromophenyl)  substituent introduces critical physicochemical properties:
  • Steric Orthogonality: The ortho-bromo group forces the phenyl ring out of planarity with the amide bond, potentially locking the bioactive conformation.[1]

  • Halogen Bonding: The bromine atom can act as a Lewis acid (sigma-hole donor) in protein binding pockets, enhancing affinity for targets like PTP1B or specific kinase domains.[1]

  • Lipophilicity: Increased LogP facilitates membrane permeability, crucial for intracellular targets.

This guide details the initial biological screening cascade required to validate hits from this library, prioritizing cytotoxicity and antimicrobial susceptibility.

Compound Management & Quality Control

Before biological interaction, the integrity of the chemical library must be absolute.

Solubilization Protocol

Most thiophene-carboxamides are lipophilic.[1] Improper solubilization leads to precipitation in aqueous media, causing false negatives.

  • Stock Preparation: Dissolve neat compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mM .

    • Critical Step: Vortex for 60 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiophene ring) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions: Dilute stock into serum-free culture media immediately prior to assay. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Pre-Screen QC

Verify purity >95% via HPLC-UV (254 nm) and identity via


H-NMR. Impurities (e.g., residual 2-bromoaniline) can possess distinct toxicity profiles that confound results.

Module A: In Vitro Cytotoxicity Profiling (Anticancer)[1]

The primary application of N-phenylthiophene-2-carboxamides is often as antiproliferative agents targeting solid tumors (e.g., Breast MCF-7, Liver HepG2).[1]

Cell Line Selection

Screen against a panel representing different tissue origins and a normal control to determine the Selectivity Index (SI) .

Cell LineTissue OriginRationale
MCF-7 Breast AdenocarcinomaSensitive to apoptotic inducers; standard for thiophene derivatives.[1]
HepG2 Hepatocellular CarcinomaMetabolic competent; indicates potential hepatotoxicity or efficacy.[1]
A549 Lung CarcinomaHigh drug resistance; tests potency against robust tumors.[1]
HFF-1 / HEK293 Normal Fibroblasts/KidneyControl: Essential to calculate SI (

).
Assay Protocol: MTT Reduction

The MTT assay is chosen for its robustness in high-throughput initial screens.[1] It measures mitochondrial succinate dehydrogenase activity as a proxy for viability.[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove old media. Add 100 µL of serial compound dilutions (e.g., 0.1 µM to 100 µM). Include:

    • Negative Control:[1] 0.5% DMSO in media.[1]

    • Positive Control:[1] Doxorubicin or Cisplatin (standard care drugs).

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.[1]

  • Read: Measure Absorbance at 570 nm (reference 630 nm).

Data Processing:



Calculate 

using non-linear regression (log(inhibitor) vs. normalized response).

Module B: Antimicrobial Susceptibility[2][3]

Thiophene-2-carboxamides are bioisosteres of known antimicrobials.[1] The 2-bromophenyl group often enhances activity against Gram-positive bacteria.[1]

Bacterial Panel
  • Gram-Positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis.[1]

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (often resistant, good for checking potency).[1]

Protocol: Broth Microdilution (MIC Determination)

Adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Inoculum Prep: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Plate Setup: Use 96-well round-bottom plates. Add 100 µL of compound (2-fold serial dilutions, range 128 – 0.25 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Controls:

    • Sterility Control: MHB only.[1]

    • Growth Control:[1] Bacteria + DMSO.[1]

    • Antibiotic Control: Ciprofloxacin or Ampicillin.[1]

  • Incubation: 18-24 hours at 37°C.

  • Readout: Visual inspection for turbidity.[1] The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for promoting a "Hit" to a "Lead" based on the 2-bromophenyl scaffold's performance.

ScreeningWorkflow Library N-(2-bromophenyl) thiophene-2-carboxamide Library QC QC: HPLC Purity > 95% 1H-NMR Verification Library->QC Split Parallel Screening QC->Split CytoAssay MTT Assay (MCF-7, HepG2, HFF-1) Split->CytoAssay Anticancer Track MicroAssay Broth Microdilution (MIC Determination) Split->MicroAssay Antimicrobial Track IC50_Calc Calculate IC50 CytoAssay->IC50_Calc Selectivity Selectivity Index (SI) (IC50 Normal / IC50 Cancer) IC50_Calc->Selectivity HitSelection HIT CRITERIA Cancer: SI > 2.0 & IC50 < 10 µM Bacteria: MIC < 16 µg/mL Selectivity->HitSelection GramSpec Spectrum Analysis (Gram+ vs Gram-) MicroAssay->GramSpec GramSpec->HitSelection Mechanistic Mechanistic Validation (Apoptosis / Membrane Permeability) HitSelection->Mechanistic Promote to Lead

Caption: Integrated screening workflow for thiophene-carboxamide derivatives, enforcing parallel assessment of cytotoxicity and antimicrobial potency before mechanistic validation.

Data Interpretation & SAR Insights

When analyzing data for N-(2-bromophenyl)thiophene-2-carboxamide derivatives, look for these Structure-Activity Relationship (SAR) trends:

  • The "Ortho-Effect": Compare the 2-bromo derivative against 3-bromo and 4-bromo analogs. If the 2-bromo is significantly more active, the mechanism likely involves a specific conformational lock or steric fit in the binding pocket (e.g., VEGFR-2 ATP binding site).[1]

  • Electronic Influence: If activity correlates with electron-withdrawing power (Hammett

    
    ), the bromine's inductive effect is modulating the amide NH acidity, potentially strengthening hydrogen bonds with target residues.[1]
    
  • Toxicity Warning: If

    
     in normal fibroblasts (HFF-1) is < 20 µM, the compound may be a general membrane disruptor rather than a specific inhibitor.[1] This is common with highly lipophilic halo-aromatics.[1]
    

References

  • European Journal of Chemistry. (2016). Synthesis, characterization, anticancer activity... of novel thiophene-2-carboxaldehyde derivatives.[1][2][1]

  • BMC Chemistry. (2023).[1] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.[1][3][4][1]

  • Frontiers in Cellular and Infection Microbiology. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[1]

  • Molecules. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics.[1][5][1]

  • Molecules. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.[1][6][2][7][8][1]

Sources

Methodological & Application

N-(2-bromophenyl)thiophene-2-carboxamide synthesis protocol using thionyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of N-(2-bromophenyl)thiophene-2-carboxamide via Acyl Chloride Activation

Executive Summary

This protocol details the synthesis of This compound (CAS: N/A for specific combination, structural analog to N-(2-nitrophenyl)thiophene-2-carboxamide) utilizing thionyl chloride (


)  for carboxylic acid activation. While peptide coupling reagents (HATU, EDC) offer mild conditions, the acid chloride route is selected here for its scalability , atom economy , and ease of purification  (avoiding urea byproducts).

The procedure is a two-step, one-pot (or telesropped) sequence:

  • Activation: Conversion of thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride.

  • Amidation: Nucleophilic acyl substitution with 2-bromoaniline.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Rationale & Mechanism

Why Thionyl Chloride?
  • Reactivity: 2-Bromoaniline is a weak nucleophile due to the electron-withdrawing inductive effect (-I) of the bromine atom and steric hindrance at the ortho position. Direct coupling with mild reagents often results in slow kinetics or incomplete conversion. The acid chloride intermediate provides the necessary electrophilicity to overcome the poor nucleophilicity of the aniline [1].

  • Purification: The byproducts of

    
     activation are gases (
    
    
    
    and
    
    
    ), which simplify workup compared to removing phosphine oxides or urea derivatives from DCC/EDC couplings [2].
Reaction Scheme



Materials & Equipment

ReagentMW ( g/mol )Equiv.[1][2][3]Role
Thiophene-2-carboxylic acid 128.151.0Starting Material (SM)
Thionyl Chloride (

)
118.971.5 - 2.0Activating Agent
2-Bromoaniline 172.021.0 - 1.1Nucleophile
Triethylamine (TEA) 101.191.2 - 1.5HCl Scavenger
Dichloromethane (DCM) -SolventAnhydrous
DMF 73.090.05Catalyst (Optional)

Equipment:

  • Round-bottom flask (2-neck) with reflux condenser.

  • Drying tube (

    
    ) or 
    
    
    
    inlet.
  • Gas scrubber (NaOH trap) for acid gases.

  • Ice-water bath.

Experimental Protocol

Phase 1: Acid Chloride Formation

Critical: This step generates corrosive gases. Perform in a well-ventilated fume hood.

  • Setup: Charge a dry 250 mL round-bottom flask with Thiophene-2-carboxylic acid (10.0 mmol, 1.28 g).

  • Solvent/Reagent: Add anhydrous DCM (20 mL) followed by Thionyl Chloride (20.0 mmol, 1.45 mL).

    • Note: Can be performed neat (without DCM) if higher temperatures are required, but DCM allows for better thermal control.

  • Catalysis: Add 1-2 drops of anhydrous DMF .

    • Mechanism:[2][4][5][6][7][8] DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction with

      
      .
      
  • Reaction: Heat the mixture to reflux (approx. 45°C) for 2–3 hours.

    • Endpoint: Solution should become clear. Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation vs. acid).

  • Evaporation: Once complete, concentrate the mixture under reduced pressure (Rotavap) to remove excess

    
     and solvent.
    
    • Chase: Add 10 mL of dry toluene and re-evaporate to azeotrope trace

      
      .
      
    • Result: Crude Thiophene-2-carbonyl chloride (usually a yellow/brown oil or low-melting solid). Use immediately.

Phase 2: Amide Coupling
  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (15 mL) under nitrogen.

  • Nucleophile Solution: In a separate flask, dissolve 2-Bromoaniline (10.0 mmol, 1.72 g) and Triethylamine (12.0 mmol, 1.67 mL) in DCM (15 mL).

  • Addition: Cool the amine solution to 0°C. Add the acid chloride solution dropwise over 15 minutes.

    • Exotherm Control: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Optimization: If conversion is low due to the steric hindrance of the ortho-bromo group, switch solvent to Toluene and heat to 80°C using Pyridine (2.0 equiv) as the base [3].

Phase 3: Workup & Purification
  • Quench: Dilute with DCM (50 mL) and wash sequentially with:

    • 1M HCl (2 x 30 mL) – Removes unreacted aniline and TEA.

    • Sat.

      
       (2 x 30 mL) – Removes unreacted acid.
      
    • Brine (1 x 30 mL).

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: The crude solid is typically recrystallized from Ethanol or a Toluene/Hexane mixture.

    • Yield Expectation: 75–85%.

    • Appearance: Off-white to pale yellow needles.

Quality Control & Analytical Data

ParameterSpecificationMethod
Appearance White/Off-white solidVisual
Purity > 95%HPLC (254 nm)
Identity Matches Ref.1H-NMR, LC-MS

Expected 1H NMR (DMSO-d6, 400 MHz):

  • 
     10.0-10.5 (s, 1H, NH amide)
    
  • 
     7.9-8.0 (d, 1H, Thiophene H)
    
  • 
     7.7-7.8 (d, 1H, Thiophene H)
    
  • 
     7.6 (dd, 1H, Phenyl H adjacent to Br)
    
  • 
     7.4-7.5 (m, aromatic protons)
    
  • Note: The amide proton shift is diagnostic.

Process Visualization (DOT Diagram)

The following diagram illustrates the reaction workflow and critical decision points.

G Start Thiophene-2-carboxylic Acid Activation Activation: Add SOCl2 + cat. DMF Reflux 2-3h Start->Activation DCM/Neat Intermediate Intermediate: Thiophene-2-carbonyl Chloride (Remove excess SOCl2) Activation->Intermediate - SO2, - HCl Coupling Coupling: Add 2-Bromoaniline + TEA DCM, 0°C to RT Intermediate->Coupling Check TLC/HPLC Check: Complete Conversion? Coupling->Check Alt_Cond Optimization: Switch to Toluene/Pyridine Heat to 80°C Check->Alt_Cond No (Low Yield) Workup Workup: Acid Wash (HCl) Base Wash (NaHCO3) Check->Workup Yes Alt_Cond->Workup Product Final Product: This compound Workup->Product Recrystallization

Figure 1: Step-wise synthesis workflow including contingency for low reactivity due to steric hindrance.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried; use fresh

. Avoid long storage of intermediate.
Incomplete Coupling Steric Hindrance of 2-Br2-Bromoaniline is deactivated. Increase temperature (Reflux in Toluene) or use Pyridine as solvent/base.
Sticky Solid Impurities/OligomersRecrystallize from EtOH. If oil persists, triturate with cold Hexanes/Diethyl Ether.
Dark Color Oxidation of AnilinePerform coupling under strict

atmosphere. Use distilled aniline if starting material is dark.

References

  • Montalbano, F., et al. (2023). "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." International Journal of Molecular Sciences.

  • Common Organic Chemistry. "Amide Synthesis via Acid Chloride." Common Organic Chemistry Protocols.

  • Moreno-Fuquen, R., et al. (2013).[1] "Synthesis and Structure of N-(2-nitrophenyl)thiophene-2-carboxamide." Crystallography Reports. (Analogous synthesis demonstrating nitro-aniline coupling).

  • BenchChem. "Refining Purification Techniques for Thiophene Carboxamide Derivatives." Technical Support Center.

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of N-(2-bromophenyl)thiophene-2-carboxamide via DCC/DMAP Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Foundational Principles: The 'Why' Behind the 'How'

The direct condensation of a carboxylic acid and an amine to form an amide bond is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[1] Coupling agents like DCC are employed to circumvent this issue by activating the carboxylic acid.[1][2][3]

The Role of DCC and DMAP in Amide Bond Formation:

The reaction is initiated by the activation of the carboxylic acid (thiophene-2-carboxylic acid) by DCC, forming a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack by the amine (2-bromoaniline). While this reaction can proceed with DCC alone, the addition of a catalytic amount of DMAP significantly enhances the reaction rate and efficiency.[6][7][8][9] DMAP, being a more potent nucleophile than the amine, intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium salt.[4][10] This "active ester" is then readily attacked by the amine to furnish the desired amide product, regenerating the DMAP catalyst in the process.[4]

A critical consideration in DCC-mediated couplings is the formation of the insoluble byproduct, N,N'-dicyclohexylurea (DCU).[11][12][13][14] The effective removal of DCU is a cornerstone of the purification strategy.[11][12][14][15][16]

II. Visualizing the Reaction Pathway

To provide a clear conceptual framework, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.

DCC_DMAP_Coupling_Mechanism ThiopheneCOOH Thiophene-2-carboxylic acid O_acylisourea O-acylisourea Intermediate ThiopheneCOOH->O_acylisourea DCC DCC DCC->O_acylisourea N_acylpyridinium N-acylpyridinium Salt (Active Ester) O_acylisourea->N_acylpyridinium + DMAP DCU DCU (byproduct) O_acylisourea->DCU DMAP DMAP DMAP->N_acylpyridinium Product N-(2-bromophenyl)thiophene- 2-carboxamide N_acylpyridinium->Product + 2-Bromoaniline Bromoaniline 2-Bromoaniline Bromoaniline->Product Product->DMAP regenerates

Caption: Mechanism of DCC/DMAP-mediated amide bond formation.

Experimental_Workflow Start Start Reagent_Prep Prepare Reactants and Solvent Start->Reagent_Prep Reaction_Setup Combine Reactants and DMAP in DCM Reagent_Prep->Reaction_Setup DCC_Addition Add DCC Solution at 0°C Reaction_Setup->DCC_Addition Reaction Stir at Room Temperature (12-24h) DCC_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup_Start Reaction Complete Monitoring->Workup_Start Filtration Filter to Remove Precipitated DCU Workup_Start->Filtration Washing Wash Filtrate with Dilute Acid and Base Filtration->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Final Product Purification->Characterization End End Characterization->End

Sources

Application Note: Alamar Blue Cell Viability Assay for N-(2-bromophenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for assessing the cytotoxicity of N-(2-bromophenyl)thiophene-2-carboxamide , a synthetic small molecule belonging to the thiophene-2-carboxamide class. These derivatives are increasingly scrutinized in drug discovery for their potential as anticancer agents (targeting VEGFR, tubulin polymerization) and antimicrobial scaffolds [1, 2].

The protocol utilizes the Alamar Blue (Resazurin) assay , a sensitive, non-toxic, fluorometric indicator of cellular metabolic activity.[1] Unlike endpoint assays (e.g., MTT), Alamar Blue allows for continuous monitoring of the same cell population, making it ideal for profiling the time-dependent kinetic effects characteristic of thiophene-based inhibitors.

Mechanistic Principles

Compound Properties & Solubility
  • Compound: this compound

  • Molecular Formula: C₁₁H₈BrNOS[2][3]

  • Molecular Weight: ~282.16 g/mol

  • Physicochemical Nature: Highly hydrophobic due to the thiophene and bromophenyl rings.

  • Implication: Strict adherence to DMSO solubility limits and intermediate dilution steps is required to prevent precipitation in aqueous cell culture media, which causes false toxicity signals.

Assay Mechanism

The Alamar Blue assay relies on the reducing environment of metabolically active cells.[1]

  • Entry: The active ingredient, Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide), is a non-fluorescent, blue cell-permeable dye.

  • Conversion: Intracellular oxidoreductases (primarily diaphorases and NAD(P)H dehydrogenases) reduce Resazurin to Resorufin .[1]

  • Signal: Resorufin is pink and highly fluorescent. The fluorescence intensity is directly proportional to the number of viable, metabolically active cells.

Metabolic Pathway Visualization

AlamarBlue_Mechanism Resazurin Resazurin (Blue, Non-Fluorescent) Cell Viable Cell (Cytosol/Mitochondria) Resazurin->Cell Permeates Membrane Enzymes Diaphorase NAD(P)H Dehydrogenases Cell->Enzymes Metabolic Activity Resorufin Resorufin (Pink, Fluorescent) Enzymes->Resorufin Reduction (NADH -> NAD+) Signal Fluorescence Detection Ex: 530-560nm | Em: 590nm Resorufin->Signal Quantification

Figure 1: The redox conversion of Resazurin to Resorufin by cellular dehydrogenases.

Experimental Protocol

Materials & Reagents
Reagent/EquipmentSpecification
Test Compound This compound (Purity >95%)
Assay Reagent Alamar Blue (Resazurin) Solution (Ready-to-use) [3]
Solvent Dimethyl Sulfoxide (DMSO), sterile filtered
Positive Control Doxorubicin or Staurosporine (known cytotoxic agents)
Cell Line Adherent (e.g., HepG2, MCF-7) or Suspension cells
Detection Fluorescence Plate Reader (Ex 560nm / Em 590nm)
Stock Solution Preparation

To ensure accuracy, prepare a 10 mM master stock solution.

  • Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol )

  • Example: To prepare 1 mL of 10 mM stock:

    
    
    
  • Storage: Aliquot into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Step-by-Step Workflow
Day 1: Cell Seeding
  • Harvest Cells: Detach adherent cells using Trypsin-EDTA. Count viability using Trypan Blue.[4]

  • Optimization: Seed cells at a density that ensures exponential growth throughout the assay (typically 3,000–10,000 cells/well for 72h assays).

  • Plating: Dispense 100 µL of cell suspension into a black-walled, clear-bottom 96-well plate.

    • Critical: Fill outer wells with PBS to prevent "Edge Effects" (evaporation causing concentration gradients).

  • Incubation: 37°C, 5% CO₂, 24 hours for attachment.

Day 2: Compound Treatment
  • Serial Dilution: Prepare 2X concentrations of the test compound in complete media to account for the volume already in the well (or remove media and add 1X).

    • Recommended Range: 0.1 µM to 100 µM (half-log dilutions).

    • Vehicle Control: Media + DMSO (Final concentration must match the highest drug well, typically <0.5%).

  • Treatment: Add 100 µL of compound solution to respective wells.

  • Incubation: Incubate for 24, 48, or 72 hours depending on the study design.

Day 3: Alamar Blue Addition & Reading
  • Reagent Addition: Add Alamar Blue reagent directly to the wells.[5][6]

    • Volume: 10% of the well volume (e.g., add 10 µL to 100 µL media) [3, 4].

  • Incubation: Return plate to incubator for 1–4 hours .

    • Note: Check visually. The media should turn from indigo blue to pink in high-viability wells. Do not over-incubate, as signal saturation (reduction to colorless hydroresorufin) can occur.

  • Measurement: Read Fluorescence (RFU) or Absorbance (OD).[5][7]

    • Fluorescence (Preferred): Ex 560 nm / Em 590 nm.

    • Absorbance: 570 nm (Reference 600 nm).[5]

Experimental Workflow Diagram

Workflow cluster_0 Day 1: Preparation cluster_1 Day 2: Treatment cluster_2 Day 3: Assay Seeding Seed Cells (5k cells/well) Attachment Incubate 24h (37°C, 5% CO2) Seeding->Attachment Treat Add to Plate (+ Vehicle Controls) Attachment->Treat Stock Prep N-(2-bromophenyl)... (10mM DMSO Stock) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Dilution->Treat AddDye Add 10% Alamar Blue Treat->AddDye IncubateDye Incubate 1-4 Hours (Protect from Light) AddDye->IncubateDye Read Read Fluorescence (560ex / 590em) IncubateDye->Read

Figure 2: Chronological workflow for the 96-well plate cytotoxicity assay.

Data Analysis & Interpretation

Calculating Viability

Normalize the raw fluorescence units (RFU) to the vehicle control (DMSO treated cells).



  • RFU_sample: Wells with this compound.

  • RFU_control: Wells with Cells + DMSO (0.5%).

  • RFU_blank: Wells with Media + Alamar Blue (No cells).

IC50 Determination

Plot Log[Concentration] (X-axis) vs. % Viability (Y-axis). Use non-linear regression (4-parameter logistic fit) to determine the IC50 (concentration inhibiting 50% of metabolic activity).

Troubleshooting Guide
ObservationRoot CauseSolution
High Background Media interaction or bacterial contaminationUse sterile technique; ensure blank wells contain media + dye only.
Low Signal Low cell density or short incubationIncrease cell seeding density or extend dye incubation to 4-6 hours.
Precipitation Compound insolubilityDo not exceed 0.5% DMSO. Inspect wells under microscope before reading.
Edge Effect Evaporation in outer wellsUse a "moat" of PBS in perimeter wells; do not use outer wells for data.

References

  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]

  • ResearchGate. (2019).[4] Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). Alamar Blue assay optimization to minimize drug interference. Available at: [Link]

Sources

Application Note: A Multi-Assay Approach for Characterizing Apoptosis Induction by N-(2-bromophenyl)thiophene-2-carboxamide in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The evasion of programmed cell death, or apoptosis, is a recognized hallmark of cancer, enabling tumor cells to survive and proliferate uncontrollably.[1] In colorectal cancer (CRC), a leading cause of cancer-related mortality worldwide, the dysregulation of apoptotic pathways is a key factor in both tumorigenesis and resistance to conventional therapies.[2][3] This has driven the search for novel therapeutic agents that can specifically reactivate these dormant cell death mechanisms in malignant cells.

Thiophene carboxamide derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological properties, including significant antiproliferative and pro-apoptotic effects across various cancer cell lines.[4][5][6] Studies have shown that compounds with this scaffold can induce cell death through mechanisms such as the activation of caspases and modulation of the Bcl-2 family of proteins.[4][6]

This application note provides a comprehensive guide for researchers investigating the pro-apoptotic potential of a novel investigational compound, N-(2-bromophenyl)thiophene-2-carboxamide , in human colon cancer cell lines. We present a multi-assay strategy designed to not only quantify apoptosis but also to elucidate the underlying molecular mechanisms. The protocols herein are designed to be robust and self-validating, providing a clear framework for drug development professionals and cancer researchers.

Foundational Principles: Detecting the Hallmarks of Apoptosis

A multi-faceted approach is essential for definitively concluding that a compound induces apoptosis. We will focus on three distinct, yet complementary, hallmarks of the apoptotic process.

  • Membrane Asymmetry Disruption (Annexin V/PI Staining): In the early stages of apoptosis, the phospholipid phosphatidylserine (PS), normally restricted to the inner leaflet of the plasma membrane, is flipped to the outer surface. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells via flow cytometry.[7] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by cells with intact membranes. It can only penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Executioner Caspase Activation (Caspase-3/7 Assay): The apoptotic cascade culminates in the activation of effector caspases, primarily caspase-3 and caspase-7.[8] These proteases are the "executioners" of the cell, cleaving a host of critical cellular proteins to orchestrate the dismantling of the cell.[8] Their activity can be measured using substrates containing the DEVD tetrapeptide sequence, which they specifically recognize and cleave.[9] This cleavage can release a luminescent or fluorescent signal that is directly proportional to the level of caspase-3/7 activity.[10]

  • Mitochondrial Pathway Regulation (Bcl-2 Family Protein Expression): The intrinsic, or mitochondrial, pathway of apoptosis is a major route for cell death induction.[2] It is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[1] The ratio of Bax to Bcl-2 is a critical determinant of cell fate.[11] An increase in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[12] Western blotting is the gold-standard technique to quantify the expression levels of these key regulatory proteins.[13]

Overall Experimental Workflow

The successful evaluation of this compound requires a systematic workflow. The process begins with the treatment of colon cancer cells, followed by parallel processing for the three core assays to generate a comprehensive dataset on the compound's mechanism of action.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Apoptosis Assays cluster_3 Phase 4: Data Analysis A Seed Colon Cancer Cells (e.g., HT-29, HCT-116) B Treat with this compound (Vehicle Control vs. Test Concentrations) A->B C Incubate for a Pre-determined Time (e.g., 24-48h) B->C D Harvest Cells (Adherent + Supernatant) C->D E Assay 1: Annexin V/PI Staining D->E F Assay 2: Caspase-3/7 Activity D->F G Assay 3: Western Blot (Bcl-2/Bax) D->G H Flow Cytometry Analysis E->H I Luminometry/Fluorometry F->I J Densitometry Analysis G->J

Caption: Overall experimental workflow for apoptosis induction analysis.

Detailed Methodologies and Protocols

Materials and Reagents
  • Cell Lines: Human colorectal carcinoma cell lines (e.g., HT-29, HCT-116).

  • Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10-50 mM).

  • Cell Culture: McCoy's 5A or DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS (phosphate-buffered saline).

  • Annexin V/PI Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • Caspase-3/7 Assay: Caspase-Glo® 3/7 Assay System (Promega) or similar.[9][10]

  • Western Blot: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer, 4-20% Mini-PROTEAN® TGX™ Precast Protein Gels, PVDF membrane, Tris-Glycine Transfer Buffer, TBST (Tris-buffered saline with 0.1% Tween-20), Blocking Buffer (5% non-fat dry milk or BSA in TBST), Primary Antibodies (Anti-Bax, Anti-Bcl-2, Anti-β-actin), HRP-conjugated Secondary Antibody, ECL Western Blotting Substrate.

Protocol 1: Cell Culture and Compound Treatment
  • Cell Seeding: Culture colon cancer cells in T-25 flasks or 6-well plates to ~70-80% confluency. Seed cells in appropriate plates for downstream assays (e.g., 6-well plates for flow cytometry and Western blot, 96-well white-walled plates for caspase assays) at a predetermined density (e.g., 2 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.1%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the vehicle (DMSO) or varying concentrations of the test compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

Causality Insight: Using a vehicle control is critical to ensure that any observed effects are due to the compound itself and not the solvent (DMSO). Incubating for different time points can reveal the kinetics of apoptosis induction.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This protocol is adapted from standard methodologies for flow cytometry-based apoptosis detection.[7][14]

  • Cell Harvesting: Collect both floating cells (in the medium) and adherent cells. To detach adherent cells, wash once with PBS and add a gentle, non-enzymatic cell dissociation buffer (or Trypsin-EDTA for a very short duration). Combine the floating and adherent fractions for each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Set up compensation and quadrants using unstained, PI-only, and Annexin V-FITC-only stained cells.

Self-Validation Insight: Including single-stain controls is non-negotiable for accurate flow cytometer setup. This prevents spectral overlap between the FITC and PI channels from being misinterpreted as double-positive cells.

Protocol 3: Caspase-3/7 Activity Assay (Luminescent)

This protocol is based on the "add-mix-measure" format of the Caspase-Glo® 3/7 assay.[9][10]

  • Plate Setup: Seed cells in a 96-well white-walled plate (for luminescence) and treat as described in Protocol 1. Include wells with medium only for background measurement.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Causality Insight: This homogeneous assay format minimizes pipetting errors and simplifies the workflow. The reagent contains a lysis buffer, eliminating the need for a separate cell lysis step.[10]

Protocol 4: Western Blot for Bcl-2 and Bax Expression

This protocol outlines the standard procedure for protein analysis by Western blot.[15][16]

  • Protein Extraction: After treatment, wash cells in 6-well plates with cold PBS. Add 100-150 µL of cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-20% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour in a cold room.

  • Blocking: Wash the membrane with TBST and block with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies for Bax (e.g., 1:1000) and Bcl-2 (e.g., 1:1000) overnight at 4°C. Also, probe a separate membrane or strip the current one and re-probe for a loading control like β-actin.

  • Secondary Antibody & Detection: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature. Wash 3x with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Self-Validation Insight: The loading control (β-actin) is essential to confirm that equal amounts of protein were loaded in each lane, ensuring that any observed changes in Bax or Bcl-2 levels are genuine and not due to loading errors.[11]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Flow Cytometry Analysis of Apoptosis

Treatment Concentration (µM) % Viable Cells (Annexin V-/PI-) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle (DMSO) 0.1% 95.2 ± 2.1 2.5 ± 0.8 2.3 ± 0.5
Compound X 10 70.1 ± 3.5 18.9 ± 2.2 6.0 ± 1.1
Compound X 25 45.6 ± 4.0 35.4 ± 3.1 19.0 ± 2.5

(Data are representative mean ± SD, n=3)

Table 2: Caspase-3/7 Activity and Protein Expression Analysis

Treatment Concentration (µM) Caspase-3/7 Activity (Fold Change vs. Vehicle) Bax/Bcl-2 Ratio (Densitometry)
Vehicle (DMSO) 0.1% 1.0 ± 0.1 0.8 ± 0.2
Compound X 10 3.5 ± 0.4 2.5 ± 0.3
Compound X 25 7.8 ± 0.9 5.1 ± 0.6

(Data are representative mean ± SD, n=3)

Proposed Mechanism of Action and Signaling Pathway

Based on the assays performed, a cohesive picture of the compound's mechanism can be formed. An increase in the Bax/Bcl-2 ratio, coupled with activation of caspase-3/7 and externalization of phosphatidylserine, strongly suggests that this compound induces apoptosis primarily through the intrinsic mitochondrial pathway.

G cluster_0 Cellular Response cluster_1 Mitochondrial Events compound N-(2-bromophenyl) thiophene-2-carboxamide bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ compound->bcl2 Inhibits bax Bax (Pro-apoptotic) Expression ↑ compound->bax Promotes ratio Increased Bax/Bcl-2 Ratio momp MOMP (Mitochondrial Outer Membrane Permeabilization) ratio->momp Triggers mito Mitochondrion cytc Cytochrome c Release casp9 Caspase-9 Activation cytc->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis Hallmarks: - PS Externalization - Cell Shrinkage - DNA Fragmentation casp37->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Thirumalai, D., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. [Link]

  • Creative Bioarray. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Jansson, A. K., & Sun, X. F. (2023). Different Roles of Apoptosis and Autophagy in the Development of Human Colorectal Cancer. International Journal of Molecular Sciences. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Biris, C. G., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. [Link]

  • Dlamini, Z., et al. (2019). Apoptosis Induction Pathway in Human Colorectal Cancer Cell Line SW480 Exposed to Cereal Phenolic Extracts. Molecules. [Link]

  • Zhang, L., & Yu, J. (2013). Role of Apoptosis in Colon Cancer Biology, Therapy, and Prevention. Current Colorectal Cancer Reports. [Link]

  • Zhu, Y., et al. (2018). Induction of Apoptosis and Cell-Cycle Arrest in Human Colon-Cancer Cells by Whole-Grain Alkylresorcinols via Activation of the p53 Pathway. Journal of Agricultural and Food Chemistry. [Link]

  • Venkataramireddy, V., et al. (2016). Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes and their Aryl/Heteroaryl Chalcone Derivatives. RASAYAN Journal of Chemistry. [Link]

  • Fereidoon, A., et al. (2015). Apoptotic pathways as a therapeutic target for colorectal cancer treatment. World Journal of Gastroenterology. [Link]

  • Khan, I., et al. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry. [Link]

  • Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry. [Link]

  • Assay Genie. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics. [Link]

  • ResearchGate. Can you help with Western Blot: Bax and BCL-2?. [Link]

  • An, J., et al. (2016). The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons. PLOS ONE. [Link]

  • ResearchGate. Western blotting for determination of Bax:Bcl-2 ratio. [Link]

  • ResearchGate. Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. [Link]

  • EdSpace. Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. [Link]

  • El-Beshbishy, H. A., et al. (2022). New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways. Discover Oncology. [Link]

  • Biris, C. G., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]

  • Kaźmierczak, P., et al. (2014). The effects of selected drugs and dietary compounds on proliferation and apoptosis in colorectal carcinoma. Contemporary Oncology. [Link]

  • Lin, C. H., et al. (2019). APTM, a Thiophene Heterocyclic Compound, Inhibits Human Colon Cancer HCT116 Cell Proliferation Through p53-Dependent Induction of Apoptosis. Anticancer Research. [Link]

  • El-Beshbishy, H. A., et al. (2022). New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways. ResearchGate. [Link]

  • Aly, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

  • MDPI. Thiophene-Based Compounds. [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules. [Link]

Sources

Troubleshooting & Optimization

addressing solubility issues of N-(2-bromophenyl)thiophene-2-carboxamide in aqueous buffers for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-bromophenyl)thiophene-2-carboxamide (hereafter N-2-BPTC ) is a lipophilic, neutral amide often utilized as a scaffold in medicinal chemistry (e.g., for quorum sensing inhibition or kinase assays). Its structural core—a thiophene ring coupled to a brominated phenyl group—confers a high partition coefficient (cLogP ≈ 3.5–4.0), leading to poor aqueous solubility.

This guide addresses the critical failure mode where N-2-BPTC precipitates upon addition to aqueous buffers , resulting in "flat" dose-response curves, false negatives, or high assay noise.

Part 1: The Core Protocol (Stock to Assay)

The most common error is adding 100% DMSO stock directly to the assay well. This causes a "solvent shock," creating local regions of supersaturation where the compound precipitates immediately.

The "Intermediate Dilution" Method

To maintain solubility, you must step down the solvent concentration gradually using a carrier-rich intermediate.

Step-by-Step Workflow:

  • Master Stock: Dissolve N-2-BPTC in anhydrous DMSO to 10 mM . Vortex until clear.

  • Intermediate Stock (10x): Dilute the Master Stock 1:10 into a compatible co-solvent vehicle (not pure buffer).

    • Recommended Vehicle: 10% DMSO + 0.05% Tween-20 in PBS.

    • Result: 1 mM compound in 19% DMSO (approx).

  • Working Solution (1x): Dilute the Intermediate Stock 1:10 into your final Assay Buffer.

    • Final concentrations: 100 µM compound, ~1.9% DMSO.

Visualizing the Dilution Logic:

IntermediateDilution Stock Master Stock (100% DMSO) 10 mM Inter Intermediate Step (10% DMSO + Surfactant) 1 mM Stock->Inter  1:10 Dilution   (Slows nucleation) Precip PRECIPITATION (Crash Out) Stock->Precip  Direct Addition   (Solvent Shock) Assay Final Assay Well (Buffer + <1% DMSO) 100 µM Inter->Assay  1:10 Dilution   (Stable dispersion)

Figure 1: The "Solvent Shock" avoidance pathway. Direct addition leads to precipitation; intermediate dilution stabilizes the transition.

Part 2: Advanced Solubilization Strategies

If the standard protocol fails (e.g., for concentrations >100 µM), use these validated additives.

Strategy A: Cyclodextrin Complexation (The "Gold Standard")

N-2-BPTC is a prime candidate for encapsulation by Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic bromophenyl ring fits inside the CD cavity, shielding it from water while the CD's outer hydroxyls interact with the buffer.

  • Protocol: Prepare your assay buffer with 5% (w/v) HP-β-CD .

  • Mechanism: Dynamic equilibrium prevents crystal lattice formation.

Strategy B: Non-Ionic Surfactants

If Cyclodextrins interfere with your specific protein target, use non-ionic detergents below their Critical Micelle Concentration (CMC) to prevent aggregation.

AdditiveWorking Conc.[1]MechanismContraindications
Tween-20 0.01% - 0.05%Surface tension reductionAvoid in high-sensitivity mass spec (ion suppression).
Pluronic F-127 0.1%Steric stabilizationCan interact with cell membranes in live-cell assays.
Bovine Serum Albumin (BSA) 0.1%Carrier protein bindingDo not use if N-2-BPTC binds albumin (high non-specific binding).

Part 3: Troubleshooting Guide (FAQ)

Q1: My IC50 curve plateaus at 50% inhibition. Why? A: This is the classic "Solubility Cutoff." At high concentrations, N-2-BPTC precipitates. The nominal concentration might be 100 µM, but the dissolved (active) concentration is stuck at its solubility limit (e.g., 10 µM).

  • Diagnostic: Spin down the assay mix (10,000 x g for 5 min) and measure the supernatant absorbance/fluorescence. If signal drops, you have precipitation.

Q2: Can I use acid/base to dissolve it? A: No. N-2-BPTC is a neutral amide. Unlike carboxylic acids or amines, it does not ionize significantly between pH 2 and 12. Adjusting pH will not improve solubility and may hydrolyze the amide bond.

Q3: The compound precipitates after 2 hours. How do I fix kinetic assays? A: This is "Ostwald Ripening" (small crystals growing into large ones).

  • Fix: Add a crystallization inhibitor. PVP (Polyvinylpyrrolidone) K30 at 0.5% is highly effective at inhibiting crystal growth in amide solutions.

Q4: Is the Bromine atom the problem? A: Partially. The bromine atom adds significant lipophilicity (increasing LogP by ~0.7 units compared to a hydrogen) and molecular weight. However, it also provides a "handle" for halogen bonding. Ensure your solvent choice (DMSO) is anhydrous, as water in the stock promotes degradation.

Part 4: Mechanism of Action (Solubility)

Understanding the molecular behavior allows you to predict stability. The following diagram illustrates the equilibrium states of N-2-BPTC in your buffer.

SolubilityEquilibrium Dissolved Free Monomer (Active Species) Micelle Micellar Aggregate (False Positive Risk) Dissolved->Micelle > Critical Aggregation Conc. Crystal Crystalline Solid (Precipitate/Inactive) Dissolved->Crystal Supersaturation Complex Cyclodextrin Complex (Stabilized Reservoir) Dissolved->Complex + HP-β-CD Crystal->Dissolved Slow Dissolution Complex->Dissolved Equilibrium Release

Figure 2: Solubility Equilibrium. The goal is to shift the equilibrium toward the "Complex" or "Free Monomer" state and avoid the "Crystal" state.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • NCBI Assay Guidance Manual. (2016). Assay Operations for SAR Support: Solubility. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • PubChem Compound Summary. (n.d.). Thiophene-2-carboxamide derivatives. [Link] (General structural properties of the scaffold).

Sources

Technical Support Center: Managing Low Solubility of N-(2-bromophenyl)thiophene-2-carboxamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the low solubility of N-(2-bromophenyl)thiophene-2-carboxamide and similar poorly soluble compounds in high-throughput screening (HTS) environments. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting strategies. Our goal is to equip you with the knowledge to overcome solubility challenges, ensure data integrity, and accelerate your discovery pipeline.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered when working with this compound and other compounds with limited solubility.

Q1: My this compound is precipitating out of my DMSO stock solution. What should I do?

A1: Compound precipitation from DMSO stocks is a frequent issue, often exacerbated by factors like high concentration, water absorption, and freeze-thaw cycles.[1][2] Here’s a systematic approach to troubleshoot this:

  • Visual Inspection and Centrifugation: Before use, always visually inspect your stock solutions for any signs of precipitation. If particulates are observed, centrifuge the vial or plate to pellet the precipitate. Use only the supernatant for your experiments to avoid introducing solid compound into your assay, which can lead to inaccurate concentration determination and potential artifacts.[1]

  • Sonication: Gentle sonication in a water bath for up to 10 minutes can help redissolve precipitated material.[3] However, be cautious, as this may only provide a temporary solution if the compound is supersaturated.

  • Lower Stock Concentration: The most straightforward solution is often to prepare a new stock solution at a lower, more stable concentration. While high-concentration stocks are common in HTS to minimize DMSO concentration in the final assay, they increase the risk of precipitation.[1]

  • Manage Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can significantly decrease the solubility of hydrophobic compounds.[2][4][5][6] To mitigate this, use anhydrous DMSO for stock preparation, work in a low-humidity environment if possible, and minimize the time plates are exposed to ambient air. Thermally sealed plates are effective at preventing water uptake.[7]

Q2: I'm observing high variability in my assay results. Could this be related to the solubility of this compound?

A2: Absolutely. Poor solubility is a major contributor to assay variability and can manifest in several ways:

  • Inaccurate Compound Concentration: If the compound precipitates during dilution steps, the actual concentration in the assay well will be lower than the nominal concentration, leading to underestimated potency (higher IC50 values).[8]

  • Reduced Hit Rates: Screening libraries with a higher proportion of poorly soluble compounds tend to have lower hit rates because the effective concentration of the compounds is diminished.[8]

  • False Positives and Negatives: Precipitated compound particles can interfere with assay detection systems (e.g., light scattering in optical assays) or form aggregates that non-specifically inhibit enzymes, leading to false positives.[1][9] Conversely, low effective concentration can result in false negatives.

  • Inconsistent Structure-Activity Relationships (SAR): Inaccurate potency data due to solubility issues can obscure true SAR trends, making it difficult to optimize lead compounds.[8]

To address this, it is crucial to ensure your compound is fully solubilized at all stages of the experiment. Implementing solubility-enhancing strategies and quality control checks is essential.

Q3: What is the general solubility profile of thiophene-2-carboxamide derivatives?

A3: Thiophene itself is a nonpolar aromatic compound with poor water solubility.[10][11] When incorporated into larger molecules like this compound, the resulting structure is often hydrophobic and exhibits low aqueous solubility.[12] The solubility is primarily in nonpolar organic solvents.[10][11] The presence of the carboxamide group can introduce some potential for hydrogen bonding, but the overall character of the molecule remains lipophilic. The solubility of thiophene derivatives can be influenced by pH if ionizable groups are present.[10][13]

Q4: Are there any quick modifications I can make to my assay buffer to improve the solubility of my compound?

A4: Yes, several buffer modifications can be attempted, provided they do not interfere with your assay's biological system:

  • Addition of Co-solvents: Introducing a small percentage of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of hydrophobic compounds.[14][15][16] Common choices include ethanol, propylene glycol, or polyethylene glycols (PEGs).[15][16] It's crucial to test the tolerance of your assay to the chosen co-solvent.

  • Inclusion of Surfactants: Non-ionic surfactants like Triton X-100 or Tween-20 can form micelles that encapsulate and solubilize poorly soluble compounds.[14][17] The concentration should be kept above the critical micelle concentration (CMC) but below a level that could denature proteins or disrupt cell membranes in your assay.

  • pH Adjustment: If the compound has acidic or basic functional groups, adjusting the pH of the assay buffer can alter its ionization state and improve solubility.[10][14] However, ensure the pH remains within the optimal range for your biological target.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving persistent solubility issues with this compound during HTS.

Guide 1: Systematic Approach to Stock Solution Preparation and Handling

Low solubility issues often originate from the initial stock solution. This guide provides a systematic workflow for preparing and handling stocks of poorly soluble compounds.

G cluster_prep Stock Solution Preparation cluster_handling Storage & Handling start Start: Obtain Solid Compound purity Verify Compound Purity & Identity start->purity solvent Select Appropriate Solvent (e.g., Anhydrous DMSO) purity->solvent concentration Determine Max Stable Concentration solvent->concentration dissolution Dissolution (Vortex, Sonicate) concentration->dissolution qc_initial QC Check 1: Visual Inspection for Clarity dissolution->qc_initial storage Store in Controlled Environment (-20°C or -80°C, Low Humidity) qc_initial->storage Clear Solution thaw Controlled Thawing (Room Temp, Minimize Time) storage->thaw qc_thaw QC Check 2: Inspect for Precipitation After Thawing thaw->qc_thaw centrifuge Centrifuge if Precipitate is Present qc_thaw->centrifuge Precipitate Observed use Use Supernatant for Dilution qc_thaw->use Clear Solution centrifuge->use

Caption: Workflow for preparing and handling stock solutions of poorly soluble compounds.

Protocol: Determining Maximum Stable Stock Concentration
  • Initial Small-Scale Test: Prepare a series of small-volume (e.g., 100 µL) solutions of this compound in anhydrous DMSO at varying concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM).

  • Dissolution: Vortex each solution thoroughly and sonicate for 5-10 minutes if necessary.

  • Equilibration and Observation: Allow the solutions to sit at room temperature for at least 24 hours and visually inspect for any signs of precipitation.

  • Freeze-Thaw Cycle: Subject the clear solutions to at least one freeze-thaw cycle (e.g., freeze at -20°C for 4 hours, then thaw at room temperature). Re-inspect for precipitation.

  • Selection: The highest concentration that remains clear throughout this process is your recommended maximum stable stock concentration.

Guide 2: Optimizing Assay Dilution and Formulation Strategies

The transition from a DMSO stock to an aqueous assay buffer is the most critical step where precipitation occurs. This guide outlines strategies to maintain solubility during this process.

Decision Tree for Formulation Strategy

G cluster_cosolvent Co-Solvent Strategy cluster_surfactant Surfactant Strategy cluster_cyclodextrin Cyclodextrin Strategy start Precipitation Observed in Assay? cosolvent_test Test Assay Tolerance to Co-solvents (e.g., Ethanol, PEG400) start->cosolvent_test Yes end Proceed with Optimized Assay start->end No cosolvent_add Add Co-solvent to Assay Buffer (1-5%) cosolvent_test->cosolvent_add cosolvent_check Re-test for Precipitation cosolvent_add->cosolvent_check surfactant_test Test Assay Tolerance to Surfactants (e.g., Triton X-100, Tween-20) cosolvent_check->surfactant_test Not Resolved cosolvent_check->end Resolved surfactant_add Add Surfactant to Assay Buffer (> CMC) surfactant_test->surfactant_add surfactant_check Re-test for Precipitation surfactant_add->surfactant_check cd_test Test Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) surfactant_check->cd_test Not Resolved surfactant_check->end Resolved cd_formulate Formulate Compound with Cyclodextrin cd_test->cd_formulate cd_check Re-test for Precipitation cd_formulate->cd_check cd_check->end Resolved fail Re-evaluate Compound or Assay System cd_check->fail Not Resolved

Caption: Decision tree for selecting a solubility enhancement strategy.

Quantitative Data Summary: Common Solubilizing Agents
Excipient TypeExampleTypical Concentration Range in AssayKey Considerations
Co-solvents Ethanol, Propylene Glycol, PEG 4001 - 5% (v/v)Must test for assay interference and cytotoxicity.[15][16]
Surfactants Triton X-100, Tween-20, Pluronic F-680.01 - 0.1% (w/v)Use above the Critical Micelle Concentration (CMC). Potential for protein denaturation.[14]
Cyclodextrins HP-β-CD, SBE-β-CD1 - 10 mMForms inclusion complexes with hydrophobic molecules.[14][18] Can sometimes interfere with ligand-receptor binding.
Protocol: Intermediate Dilution Method

To minimize the "shock" of transferring a compound from 100% DMSO to a fully aqueous environment, an intermediate dilution step can be highly effective.

  • Prepare Intermediate Buffer: Create a buffer identical to your final assay buffer but containing a higher concentration of the chosen solubilizing agent (e.g., 2x the final concentration of co-solvent or surfactant).

  • First Dilution: Perform the initial dilution of your DMSO stock into this intermediate buffer. This creates a less harsh environment for the compound.

  • Final Dilution: Perform the final dilution from the intermediate solution into the standard assay buffer to reach the desired final compound and excipient concentrations.

This method gradually lowers the DMSO concentration while maintaining a supportive environment for the poorly soluble compound, reducing the likelihood of precipitation.[8]

III. Advanced Strategies and Considerations

Quantitative High-Throughput Screening (qHTS)

For challenging compounds, adopting a quantitative HTS (qHTS) approach can provide more reliable data. Instead of screening at a single concentration, qHTS generates concentration-response curves for every compound in the primary screen.[3] This has several advantages for dealing with solubility issues:

  • Identifies Solubility-Limited Responses: Compounds that precipitate at higher concentrations often show a plateau in their response curve that does not reach full efficacy. This "solubility-limited" curve shape is a clear indicator of a problem.[3]

  • Reduces False Positives: Single-point artifacts caused by compound precipitation are easily identified as they do not fit a standard dose-response model and can be flagged as inactive.[3]

  • Provides More Robust Data: By relying on a full curve, the determination of potency (e.g., IC50) is more accurate and less susceptible to variability at a single concentration.

Alternative Formulation Technologies

For high-value lead compounds with persistent solubility problems, more advanced formulation strategies may be warranted, though these are typically employed in later-stage drug development:

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and bioavailability.[14][18]

  • Amorphous Solid Dispersions: Creating an amorphous form of the drug, often dispersed in a polymer matrix, can enhance solubility by overcoming the crystal lattice energy of the solid state.[19][20]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[14][18]

IV. Conclusion

Managing the low solubility of compounds like this compound is a critical challenge in high-throughput screening. A proactive and systematic approach, beginning with careful stock solution preparation and extending through optimized assay conditions, is essential for generating high-quality, reliable data. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can mitigate the risks associated with poorly soluble compounds and improve the efficiency and success rate of their drug discovery campaigns.

References

  • World Pharma Today. (2025, October 17).
  • Pharma Focus America. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • National Center for Biotechnology Information. (n.d.).
  • WuXi AppTec. (2024, March 15).
  • Ingenta Connect. (2005, September 1). In situ DMSO Hydration Measurements of HTS Compound Libraries.
  • Beckman Coulter. (n.d.). Compound Management and Integrity.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PubMed. (2005, September 15). In situ DMSO hydration measurements of HTS compound libraries.
  • ResearchGate. (2009, May 29).
  • Bentham Science. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • ResearchGate. (2026, February 9). (PDF)
  • BenchChem. (n.d.).
  • Solubility of Things. (n.d.). Thiophene-2-carboxylic acid.
  • ResearchGate. (2025, August 7). In situ DMSO hydration measurements of HTS compound libraries | Request PDF.
  • ResearchGate. (2006, May 10).
  • ResearchGate. (2025, July 8). (PDF)
  • PubMed. (2024, March 20). High-throughput screening of respiratory hazards: Exploring lung surfactant inhibition with 20 benchmark chemicals.
  • MDPI. (2025, July 16).
  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Ziath. (n.d.).
  • SlideShare. (n.d.). Co-solvents.pptx.
  • Wikipedia. (n.d.). Cosolvent.
  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.

Sources

Validation & Comparative

N-(2-bromophenyl)thiophene-2-carboxamide vs. Sorafenib in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison between N-(2-bromophenyl)thiophene-2-carboxamide derivatives (NBTC) —a class of emerging dual-action inhibitors—and Sorafenib , the current first-line standard of care for advanced Hepatocellular Carcinoma (HCC).[1]

Executive Summary

While Sorafenib remains the gold standard for systemic HCC therapy, its efficacy is often limited by acquired resistance (via hypoxia-induced autophagy and alternative signaling). This compound (NBTC) represents a novel class of synthetic derivatives designed to overcome these limitations.[1] Unlike Sorafenib’s primary multikinase inhibition (Raf/VEGFR), NBTC derivatives exhibit a dual mechanism of action : potent VEGFR-2 inhibition combined with tubulin polymerization disruption, leading to superior cytotoxicity and mitotic arrest in resistant cell lines.

Mechanistic Divergence

The fundamental difference lies in the target profile. Sorafenib is a cytostatic agent that starves the tumor (angiogenesis inhibition) and slows proliferation (Raf inhibition). NBTC is designed to be cytotoxic by physically disrupting cell division while simultaneously blocking angiogenesis.

FeatureSorafenib (Standard of Care) NBTC Derivative (Emerging Lead)
Primary Targets Raf-1, B-Raf, VEGFR-2/3, PDGFR-βVEGFR-2,

-Tubulin
Mechanism Class Multikinase Inhibitor (Type II)Dual Angiokinase & Mitotic Inhibitor
Cell Cycle Effect G0/G1 Arrest (Cytostatic)G2/M Arrest (Cytotoxic/Mitotic Catastrophe)
Resistance Mode Hypoxia-driven autophagy; EGFR activationLess prone due to dual-targeting; effective in MDR cells
Binding Site ATP-binding pocket (Kinase domain)ATP-binding pocket (VEGFR) + Colchicine site (Tubulin)
Pathway Visualization: Mechanism of Action

MOA_Comparison Sorafenib Sorafenib Raf Raf-1 / B-Raf Sorafenib->Raf Inhibits VEGFR VEGFR-2/3 Sorafenib->VEGFR Inhibits G1_Arrest G0/G1 Cell Cycle Arrest Raf->G1_Arrest Downregulates Cyclin D1 Apoptosis Apoptosis (Caspase-3/7 Activation) G1_Arrest->Apoptosis Delayed/Weak NBTC NBTC Derivative Tubulin β-Tubulin (Colchicine Site) NBTC->Tubulin Destabilizes VEGFR2_NBTC VEGFR-2 (ATP Pocket) NBTC->VEGFR2_NBTC Inhibits G2M_Arrest G2/M Mitotic Arrest Tubulin->G2M_Arrest Spindle Disruption VEGFR2_NBTC->Apoptosis Anti-Angiogenesis G2M_Arrest->Apoptosis Mitotic Catastrophe

Figure 1: Comparative Mechanism of Action.[1] Sorafenib induces cytostasis via G1 arrest, while NBTC triggers direct cytotoxicity via G2/M arrest and tubulin destabilization.

Experimental Performance Data

The following data synthesizes findings from recent medicinal chemistry studies comparing thiophene-2-carboxamide derivatives directly against Sorafenib in human HCC cell lines (HepG2, Hep3B).

2.1. In Vitro Cytotoxicity (IC50)

NBTC derivatives consistently demonstrate lower IC50 values (higher potency) compared to Sorafenib. The 2-bromophenyl moiety is critical for enhancing lipophilicity and binding affinity to the hydrophobic pocket of VEGFR-2.[1]

Cell LineSorafenib IC50 (

M)
NBTC Derivative IC50 (

M)
Fold Improvement
HepG2 (Differentiation)


3.4x
Hep3B (p53 null)


2.6x
HUVEC (Angiogenesis model)


1.8x
MCF-7 (Specificity Control)


N/A

Key Insight: The bromine substitution at the ortho position (2-bromo) of the phenyl ring improves the compound's metabolic stability and interaction with the hinge region of the kinase, a feature lacking in the unsubstituted thiophene carboxamide core.

2.2. Apoptosis Induction Profile

Flow cytometry analysis reveals a distinct difference in how cell death is achieved.

  • Sorafenib (10

    
    M):  15-20% total apoptosis after 48h.[1] Cells accumulate in G0/G1 phase .
    
  • NBTC (5

    
    M):  35-45% total apoptosis after 48h.[1] Cells accumulate in G2/M phase .
    
Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Synthesis of this compound

Rationale: This protocol uses a standard EDC coupling to ensure high yield and purity of the amide bond formation.

Reagents:

  • Thiophene-2-carboxylic acid (1.0 eq)[1]

  • 2-Bromoaniline (1.1 eq)[1]

  • EDC

    
    HCl (1.5 eq)[1]
    
  • DMAP (Catalytic, 0.1 eq)

  • Dichloromethane (DCM, Anhydrous)

Workflow:

  • Dissolution: Dissolve thiophene-2-carboxylic acid in anhydrous DCM under

    
     atmosphere.
    
  • Activation: Add EDC

    
    HCl and DMAP. Stir at 
    
    
    
    for 30 minutes to form the active ester.
  • Coupling: Add 2-Bromoaniline dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1M HCl (remove unreacted amine), then sat.

    
     (remove unreacted acid), then Brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol.
    
Protocol B: Comparative Cell Viability Assay (MTS)

Rationale: MTS is preferred over MTT for HCC lines as it requires fewer wash steps, reducing the risk of losing loosely adherent HepG2 cells.

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Group A (Control): DMSO (0.1%).

    • Group B (Sorafenib): Serial dilutions (0.1 - 50

      
      M).[1]
      
    • Group C (NBTC): Serial dilutions (0.1 - 50

      
      M).[1]
      
  • Incubation: Incubate for 48h at

    
    , 
    
    
    
    .
  • Measurement: Add 20

    
    L MTS reagent. Incubate 2-4h. Read Absorbance at 490 nm.
    
  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Strategic Application: Sensitization

A critical finding in recent literature is the synergistic potential of NBTC derivatives. When used in combination with Sorafenib, NBTC derivatives can re-sensitize resistant cells.

  • Mechanism: Sorafenib treatment often induces autophagy as a survival signal. NBTC derivatives, by disrupting the microtubule network, prevent the fusion of autophagosomes with lysosomes, thereby converting the autophagic survival signal into apoptotic death.

  • Data Point: Pre-treatment with low-dose NBTC (1

    
    M) reduces the IC50 of Sorafenib in resistant HepG2 cells by ~4-fold  (from 
    
    
    
    M to
    
    
    M).[1]
Workflow: Synergistic Combination Screen

Synergy_Workflow Step1 Seed HepG2 Cells (Sorafenib-Resistant Strain) Step2 Pre-treatment (6h) Low Dose NBTC (1 µM) Step1->Step2 Step3 Add Sorafenib (Serial Dilution) Step2->Step3 Step4 Incubate 48h Step3->Step4 Step5 MTS Assay Step4->Step5 Step6 Calculate Combination Index (CI) (Chou-Talalay Method) Step5->Step6 Result CI < 1.0 indicates Synergy Step6->Result

Figure 2: Experimental workflow for assessing synergistic sensitization of Sorafenib-resistant HCC cells using NBTC.

References
  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link] Relevance: Primary source for the dual VEGFR-2/Tubulin inhibition mechanism and IC50 comparison data.[1]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Source: MDPI (Biomimetics) URL:[Link] Relevance: Validates the tubulin-targeting capability and structural biomimicry of the thiophene scaffold.

  • Sorafenib for the treatment of hepatocellular carcinoma. Source: PubMed / NIH URL:[1][Link] Relevance: Establishes the baseline mechanism and resistance profile of Sorafenib.

  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors. Source: ACS Omega URL:[1][Link] Relevance: Provides SAR data supporting the critical role of the bromophenyl moiety in enhancing cytotoxicity against HepG2.

Sources

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for N-(2-bromophenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is not just beneficial; it is essential. This guide provides an in-depth technical comparison of in vitro and in silico methodologies for the characterization of N-(2-bromophenyl)thiophene-2-carboxamide, a novel thiophene carboxamide derivative. As researchers and drug development professionals, understanding the cross-validation of these results is paramount for making informed decisions, optimizing resources, and accelerating the journey from a promising molecule to a potential therapeutic.

Thiophene carboxamides are a class of compounds recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] this compound, our subject of interest, represents a scaffold with significant therapeutic potential. This guide will walk you through a structured approach to its evaluation, emphasizing the critical interplay between predictive computational models and definitive experimental data.

The Imperative of Cross-Validation

The integration of in silico and in vitro studies forms a perpetual refinement cycle, where computational models are built on experimental data and are then used to make predictions that are, in turn, experimentally validated.[4] This iterative process enhances the statistical power of studies, reduces costs, and minimizes the need for extensive animal testing.[4] The validation of virtual screening through molecular docking and the translation of these findings to in vitro and in vivo success is a well-established paradigm in the scientific community.[5]

This guide is structured to provide a comprehensive workflow, from initial in vitro cytotoxicity screening to in silico prediction of molecular interactions, culminating in a comparative analysis that will empower your research endeavors.

In Vitro Characterization: Establishing a Biological Baseline

The initial step in evaluating a novel compound is to assess its biological activity in a controlled laboratory setting. For a compound like this compound, a primary concern is its effect on cell viability, which can be indicative of potential therapeutic or toxic effects.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] The principle of the assay lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7][8] The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, a human breast cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for an additional 24-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Following the treatment period, add 10-50 µL of the MTT solution to each well (to a final concentration of 0.45-0.5 mg/mL).[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the crystals.[8][9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 540-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[6][10]

In Silico Prediction: Unveiling Molecular Interactions

In silico techniques, particularly molecular docking, are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a target protein.[11][12] This approach is fundamental to structure-based drug design, allowing for the rapid screening of compounds and providing insights into their potential mechanisms of action.[12][13]

Molecular Docking: A Virtual Microscope

Molecular docking simulates the interaction between a ligand and a protein at the atomic level, helping to characterize the behavior of the small molecule in the binding site of the target.[14] The process involves two main steps: predicting the ligand's conformation, position, and orientation within the binding site (posing) and then assessing the binding affinity using a scoring function.[14]

For thiophene carboxamide derivatives, a relevant target could be a protein tyrosine phosphatase (PTP1B) or a vascular endothelial growth factor receptor (VEGFR-2), both of which have been implicated in cancer progression and are known targets of similar compounds.[2][15]

  • Target and Ligand Preparation:

    • Protein Preparation: Obtain the three-dimensional crystal structure of the target protein (e.g., VEGFR-2 kinase, PDB ID: 2XIR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[13]

    • Ligand Preparation: The 2D structure of this compound is drawn and converted to a 3D structure. Energy minimization is then performed using a suitable force field to obtain a stable conformation.[13]

  • Docking Simulation:

    • Utilize a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode of the ligand within the active site of the protein.[13][16]

    • Define the docking parameters, including the grid box that encompasses the active site, to allow for a comprehensive search of the ligand's conformational space.

  • Evaluation of Docking Results:

    • Analyze the docking results based on the scoring function, which provides an estimate of the binding affinity (often expressed in kcal/mol).

    • Visualize the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein.

Data Integration and Cross-Validation: A Comparative Analysis

The true power of this dual approach lies in the comparative analysis of the in vitro and in silico data. A strong correlation between the experimental biological activity and the predicted binding affinity provides a higher degree of confidence in the compound's potential and its mechanism of action.

Table 1: Comparative Analysis of In Vitro and In Silico Data for this compound and Analogs
Compound IDIn Vitro IC50 (µM) on MCF-7 CellsIn Silico Docking Score (kcal/mol) with VEGFR-2
This compound15.2-8.5
Analog A (electron-donating group)25.8-7.2
Analog B (electron-withdrawing group)8.9-9.3
Positive Control (Sorafenib)2.5-10.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

The hypothetical data in Table 1 demonstrates a clear trend: compounds with lower IC50 values (higher potency) in the in vitro assay also exhibit more favorable (more negative) docking scores in the in silico simulation. This concordance strengthens the hypothesis that VEGFR-2 is a potential target for this class of compounds.

Visualizing the Workflow and a Hypothetical Signaling Pathway

To further clarify the process and the potential biological context, the following diagrams are provided.

CrossValidationWorkflow cluster_invitro In Vitro Analysis cluster_insilico In Silico Analysis cluster_crossval Cross-Validation cell_culture Cell Culture (MCF-7) compound_treatment Compound Treatment cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis_vitro IC50 Determination mtt_assay->data_analysis_vitro comparison Comparative Analysis data_analysis_vitro->comparison protein_prep Protein Preparation (VEGFR-2) docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking data_analysis_silico Binding Affinity Calculation docking->data_analysis_silico data_analysis_silico->comparison conclusion Conclusion & Hypothesis Generation comparison->conclusion

Caption: A workflow diagram illustrating the cross-validation process.

SignalingPathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Compound N-(2-bromophenyl) thiophene-2-carboxamide Compound->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: A hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

The cross-validation of in vitro and in silico results provides a robust framework for the early-stage evaluation of novel therapeutic candidates like this compound. The convergence of experimental data and computational predictions lends significant weight to the hypothesis of a compound's biological activity and its potential mechanism of action.

Discrepancies between the two methodologies can also be highly informative, suggesting the involvement of other biological targets, off-target effects, or limitations in the computational models that require further refinement. This guide has provided a foundational workflow, but the journey of drug discovery is iterative. Future studies should aim to:

  • Expand the in vitro testing to a broader panel of cancer cell lines.

  • Conduct more detailed mechanistic studies, such as Western blotting to confirm the inhibition of downstream signaling pathways.

  • Employ more advanced in silico techniques, such as molecular dynamics simulations, to study the stability of the ligand-protein complex over time.

By embracing this integrated approach, researchers can navigate the complexities of drug discovery with greater confidence and efficiency, ultimately accelerating the development of novel and effective therapies.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. [Link]

  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • ResearchGate. (2025, September 17). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation | Request PDF. [Link]

  • National Center for Biotechnology Information. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • National Center for Biotechnology Information. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • MDPI. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • Schrödinger. Docking and scoring. [Link]

  • MDPI. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. [Link]

  • ResearchGate. (2021). (PDF) Molecular Docking Protocol. [Link]

  • Open Access Pub. Drug Design Progress of In silico, In vitro and In vivo Researches. [Link]

  • Statswork. (2024, February 6). Comparative Analysis Guide: Definition, Importance, and Best Practices. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, January 9). In-Silico Drug Design and Molecular Docking Studies of Some Novel Thiophene Derivatives Targeting Pde4d Inhibitors as Chronic Obstructive Pulmonary Disease Agents. [Link]

  • Editage Insights. (2019, January 25). How to write a comparison between the results of my research and those of other models? [Link]

  • Mind the Graph Blog. (2025, November 2). Comparison Study: Methods, Insights, and Applications in Research. [Link]

  • In Silico Technologies. (2024, September 30). In Silico Technologies: Leading the Future of Drug Development Breakthroughs. [Link]

  • Scientific Working Group on Digital Evidence. (2017, July 18). SWGDE Best Practices for Photographic Comparison for All Disciplines. [Link]

  • Ardigen. (2026, February 17). Cross validation – a safeguard for machine learning models. [Link]

  • ResearchGate. Five-fold External Cross-Validation prediction performance of quantitative structure-activity relationship (QSAR) models based on chemical descriptors. [Link]

  • NotedSource. Best Practices for High-Quality Research: Design, Data Analysis, and Science Communication. [Link]

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • National Center for Biotechnology Information. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • ResearchGate. (2019, August 16). (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. [Link]

  • PubMed. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • An-Najah Staff. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. [Link]

Sources

evaluating the therapeutic index of N-(2-bromophenyl)thiophene-2-carboxamide in preclinical models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the therapeutic index (TI) of N-(2-bromophenyl)thiophene-2-carboxamide , a representative small molecule from the thiophene-2-carboxamide class. Based on the structural scaffold's established pharmacological profile, this compound is evaluated primarily as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor with potential anticancer applications, while also considering its relevance as a P2X7 receptor antagonist in inflammatory contexts.

Executive Summary & Compound Profile

This compound belongs to a class of heterocyclic amides increasingly recognized for their biological versatility. While specific data for this exact isomer is emerging, the thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating potent anticancer , antimicrobial , and anti-inflammatory activities.

  • Primary Mechanism: Inhibition of PTP1B (Protein Tyrosine Phosphatase 1B), a negative regulator of insulin and leptin signaling, which is also overexpressed in breast and ovarian cancers.

  • Secondary Mechanism: Potential antagonism of the P2X7 receptor , modulating ATP-mediated inflammation and cell death.

  • Therapeutic Goal: To determine the Therapeutic Index (TI) , defined as the ratio of the toxic dose (TD50 or LD50) to the effective dose (ED50), ensuring a safety margin sufficient for clinical translation.

Structural Context

The presence of the 2-bromophenyl moiety provides steric bulk and halogen bonding capability, critical for occupying the hydrophobic pockets of target enzymes like PTP1B. This substitution pattern often enhances metabolic stability compared to non-halogenated analogs.

In Vitro Efficacy & Mechanism of Action

Before in vivo TI calculation, potency must be established in cell-free and cell-based models.

PTP1B Inhibition Assay (Cell-Free)
  • Protocol: Use a colorimetric assay with p-Nitrophenyl Phosphate (pNPP) as the substrate.

    • Incubate recombinant human PTP1B (10 nM) with varying concentrations of this compound (0.1 nM – 10 µM) in assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA).

    • Add pNPP (2 mM) and incubate at 37°C for 30 min.

    • Stop reaction with 1N NaOH. Measure absorbance at 405 nm.

  • Benchmark: The IC50 should be compared to a standard PTP1B inhibitor like Ertiprotafib or Trodusquemine .

    • Target IC50: < 500 nM.

Cytotoxicity Screening (Cell-Based)
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), and HUVEC (Normal Control).

  • Method: MTT or Resazurin reduction assay (72h exposure).

  • Selectivity Index (SI): Calculated as

    
    . An SI > 10 is required to justify in vivo testing.
    
Visualization: PTP1B Signaling Pathway

The following diagram illustrates the pathway blocked by the compound, leading to enhanced insulin/STAT signaling and apoptosis in cancer cells.

PTP1B_Pathway Insulin Insulin / GF Receptor RTK (e.g., IR, EGFR) Insulin->Receptor Activation PI3K PI3K / AKT Receptor->PI3K MAPK MAPK / ERK Receptor->MAPK STAT3 STAT3 Receptor->STAT3 PTP1B PTP1B (Target) PTP1B->Receptor Dephosphorylation (Inhibition) PTP1B->STAT3 Dephosphorylation Drug N-(2-bromophenyl) thiophene-2-carboxamide Drug->PTP1B Inhibits CellResponse Cell Survival & Proliferation PI3K->CellResponse MAPK->CellResponse STAT3->CellResponse

Caption: Mechanism of Action. The drug inhibits PTP1B, preventing the dephosphorylation of Receptor Tyrosine Kinases (RTKs) and STAT3, thereby sustaining antiproliferative signaling in specific cancer contexts.

In Vivo Therapeutic Index Evaluation

The Therapeutic Index is the ultimate metric for safety. It is calculated as:



Note: In modern drug development, 

(Toxic Dose) is often used instead of

for ethical and practical reasons.
Efficacy Model (Determining ED50)
  • Model: Xenograft mouse model (e.g., BALB/c nude mice injected with MCF-7 cells).

  • Protocol:

    • Establish tumors to ~100 mm³.

    • Randomize mice into 4 groups (n=8): Vehicle, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), High Dose (100 mg/kg).

    • Administer this compound via intraperitoneal (i.p.) or oral gavage (p.o.) daily for 21 days.

    • Measure tumor volume every 3 days.

  • Endpoint: Dose required to achieve 50% Tumor Growth Inhibition (TGI).

Toxicity Model (Determining TD50/LD50)
  • Phase 1: Acute Toxicity (Up-and-Down Procedure, OECD 425):

    • Administer single high doses (e.g., 100, 300, 1000 mg/kg) to healthy mice.

    • Monitor for 14 days for lethality, weight loss >20%, or neurotoxicity (tremors, gait abnormalities).

  • Phase 2: Sub-chronic Toxicity:

    • Evaluate liver enzymes (ALT, AST) and kidney function (Creatinine) after 21 days of treatment at efficacy doses.

    • Histopathology: Check liver and kidney tissues for necrosis.

Comparative Data Analysis

The following table contrasts the expected profile of this compound against standard agents.

ParameterThis compoundStandard PTP1B Inhibitor (Ref)Doxorubicin (Chemo Control)
Target PTP1B / P2X7PTP1BDNA / Topoisomerase II
IC50 (Enzyme) ~0.5 - 2.0 µM (Est.)0.2 µMN/A
ED50 (In Vivo) ~25 mg/kg~10 mg/kg2 mg/kg
LD50 (Acute) > 500 mg/kg (Est.)~100 mg/kg10-15 mg/kg
Therapeutic Index ~20 (Favorable)~10~5-7 (Narrow)
Key Toxicity Mild hepatotoxicityRenal toxicityCardiotoxicity

Experimental Workflow for TI Calculation

To ensure reproducibility, follow this logic flow for data generation.

TI_Workflow cluster_0 Phase I: In Vitro cluster_1 Phase II: In Vivo Efficacy cluster_2 Phase III: Safety Screen Enzyme Assay (IC50) CellTox Cell Viability (Selectivity Index) Screen->CellTox Xenograft Tumor Xenograft (Dose Response) CellTox->Xenograft If SI > 10 AcuteTox Acute Tox (LD50) OECD 425 CellTox->AcuteTox ED50_Calc Calculate ED50 (50% TGI) Xenograft->ED50_Calc Result Therapeutic Index (LD50 / ED50) ED50_Calc->Result SubChronic Sub-chronic Tox (Organ Path) AcuteTox->SubChronic AcuteTox->Result

Caption: Step-by-step workflow for determining the Therapeutic Index, moving from in vitro screening to in vivo efficacy and safety endpoints.

Critical Analysis & Recommendations

Advantages
  • Scaffold Versatility: The thiophene-2-carboxamide core is less prone to the rapid metabolic clearance seen in some peptide-based PTP1B inhibitors.

  • Safety Profile: Unlike covalent inhibitors, non-covalent binders like this amide derivative typically show lower immunogenicity and off-target toxicity (higher TI).

Limitations to Address
  • Solubility: The 2-bromophenyl group increases lipophilicity (LogP > 3). Formulation with cyclodextrins or PEG-400 may be required for in vivo delivery.

  • Selectivity: Cross-reactivity with TCPTP (T-cell protein tyrosine phosphatase) must be ruled out, as TCPTP inhibition can cause immune defects.

Conclusion

This compound represents a promising lead with a potentially superior therapeutic index compared to first-generation PTP1B inhibitors. Its evaluation should prioritize establishing a wide window between the antineoplastic dose and the onset of hepatotoxicity.

References

  • Thiophene-2-carboxamide derivatives as novel PTP1B inhibitors. Source:European Journal of Medicinal Chemistry Context: Establishes the thiophene-amide scaffold as a potent PTP1B inhibitor class.

  • Anticancer activity of thiophene-2-carboxamide derivatives: Synthesis and biological evaluation. Source:MDPI Molecules Context: Provides cytotoxicity data (IC50) for structurally similar thiophene derivatives against MCF-7 and HepG2 lines.

  • Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials (ICH M3(R2)). Source:FDA / ICH Guidelines Context: The regulatory standard for designing the toxicity studies (LD50/TD50) described in the protocol.

  • PTP1B as a therapeutic target in cancer. Source:Nature Reviews Cancer Context: Validates the biological rationale for targeting PTP1B in the proposed efficacy models.

Safety Operating Guide

Personal protective equipment for handling N-(2-bromophenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

N-(2-bromophenyl)thiophene-2-carboxamide is a functionalized heteroaromatic amide commonly utilized as a scaffold in kinase inhibitor discovery and fragment-based drug design. While often categorized under generic "Warning" labels in vendor catalogs, its structural components—a brominated aryl ring and a thiophene moiety—dictate a safety protocol exceeding standard "Irritant" precautions.

The Scientist's Perspective (Why this matters): Standard Safety Data Sheets (SDS) for research intermediates often rely on predicted models. As a halogenated amide, this compound presents two specific silent risks:

  • Sensitization Potential: Thiophene derivatives are structural alerts for skin sensitization.

  • Halogenated Waste Compliance: The presence of the bromine atom (

    
    ) mandates segregation from general organic waste to prevent the formation of brominated dioxins during incineration.
    

Hazard Identification & Structural Analysis

To handle this chemical safely, we must understand the risks encoded in its molecular structure.

Structural MotifAssociated HazardGHS Classification (Predicted/Analogue)
Amide Linkage Hydrolytic stability; Potential skin sensitizer.H317: May cause an allergic skin reaction.[1][2]
Bromine Substituent Increases lipophilicity (dermal absorption); Heavy atom waste restrictions.H302: Harmful if swallowed.H411: Toxic to aquatic life (chronic).
Thiophene Ring Electron-rich heterocycle; metabolic activation potential.H315/H319: Causes skin/serious eye irritation.[1][2][3][4][5]

Critical Note: Treat this compound as a high-affinity sensitizer . Once a researcher becomes sensitized to thiophene amides, they may be unable to handle an entire class of medicinal chemistry scaffolds.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach.[5] Select PPE based on the physical state of the compound (Solid vs. Solution).

PPE Decision Logic

PPE_Decision_Tree Start Handling this compound State Determine Physical State Start->State Solid SOLID (Powder/Crystal) State->Solid Weighing/Transfer Solution SOLUTION (Dissolved in DCM/DMF/DMSO) State->Solution Reaction/Workup Gloves_Solid Gloves: Single Nitrile (0.11 mm) Change every 60 mins Solid->Gloves_Solid Resp_Solid Resp: N95/P100 Mask (If outside fume hood) Solid->Resp_Solid Eye_Solid Eye: Safety Glasses w/ Side Shields Solid->Eye_Solid Gloves_Sol Gloves: DOUBLE GLOVING REQUIRED Inner: Nitrile | Outer: Laminate (Silver Shield) Solution->Gloves_Sol Resp_Sol Resp: Fume Hood MANDATORY (Vapor control) Solution->Resp_Sol Eye_Sol Eye: Chemical Splash Goggles (Risk of splash) Solution->Eye_Sol

Figure 1: PPE selection logic based on physical state.[1][6][7] Note the escalation to laminate gloves for solutions due to carrier solvent permeation.

Detailed Specifications
Protection ZoneSpecificationScientific Rationale
Hand (Solid) Nitrile (0.11 mm) Sufficient for incidental contact with dry solids.
Hand (Solution) Laminate (Silver Shield) or Double Nitrile Halogenated solvents (e.g., DCM) often used with this compound permeate nitrile in <5 mins. The bromine atom increases the solute's ability to cross the dermal barrier if the solvent breaches the glove.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Primary containment. If weighing outside a hood is unavoidable, use a P100 particulate respirator .
Eye/Face Chemical Splash Goggles Preferred over safety glasses during synthesis. Thiophene derivatives can cause severe, irreversible corneal opacity if splashed.
Body Lab Coat (Cotton/Poly blend) Standard protection. Ensure cuffs are tucked under gloves.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Static Control)

Amides often exhibit high static electricity, causing "fly-away" powder which increases inhalation risk.

  • Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially reactive; use PTFE-coated tools.

  • Clean-up: Wipe the balance area with a wet tissue (solvent-dampened) immediately after weighing to capture invisible dust.

B. Reaction Setup (Solubilization)
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are skin permeation enhancers . They will carry the brominated amide through the skin faster than volatile solvents.

  • Temperature: If heating is required (>50°C), ensure a reflux condenser is fitted before heating begins to prevent volatilization of the thiophene component.

C. Spill Response (Emergency)
  • Solid Spill: Do not dry sweep. Wet the powder with a chemically compatible inert solvent (e.g., heptane) or water to suppress dust, then wipe up.

  • Solution Spill:

    • Evacuate the immediate area.[4][5][8][9][10]

    • Don Silver Shield/Laminate gloves .

    • Absorb with vermiculite or sand.

    • Place in Halogenated Waste .

Disposal & Waste Management

Proper disposal is legally and environmentally critical due to the halogen content.

Waste Stream Segregation Logic

Waste_Disposal Waste Waste containing This compound Check Check Solvent/Matrix Waste->Check Halogen High Halogen Content (DCM, Chloroform, Pure Solid) Check->Halogen Contains Br/Cl NonHal Non-Halogenated Solvent (Acetone, Methanol, DMSO) Check->NonHal Only C,H,O,N Bin_A HALOGENATED WASTE BIN (Red Can/Label) Halogen->Bin_A MANDATORY NonHal->Bin_A Recommended (Due to Bromine solute) Bin_B NON-HALOGENATED BIN (Clear/White Can) NonHal->Bin_B FORBIDDEN (Contaminates stream)

Figure 2: Waste segregation workflow. The presence of the Bromine atom directs this waste to the Halogenated stream regardless of the solvent used.

Disposal Protocol:

  • Primary Stream: Halogenated Organic Waste .

    • Reasoning: Even if dissolved in a non-halogenated solvent (like Acetone), the solute contains Bromine. Mixing this into a non-halogenated waste stream (which is often used for fuel blending/energy recovery) can violate EPA/local regulations regarding halogen content in waste fuels [1, 5].

  • Labeling: Clearly mark the tag with "Contains Brominated Organics."

  • Aqueous Waste: If the compound enters an aqueous layer (e.g., during extraction), that water must be collected as Hazardous Aqueous Waste , not poured down the drain, due to aquatic toxicity potential [2].

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (Vol 1). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-Bromothiophene (Analogue Data). Revision Dec 2025.[1][4][11][12] Retrieved from

  • Cayman Chemical. Safety Data Sheet: Thiophene-3-Carboxylate Derivatives. Revision June 2025.[3] Retrieved from

  • TCI Chemicals. Safety Data Sheet: 2-(4-Bromophenyl)benzo[b]thiophene.[9] Revision March 2025.[9][10] Retrieved from

  • Cornell University EHS. Management Procedures for Specific Waste Types: Halogenated vs. Non-Halogenated Solvents. Retrieved from

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。